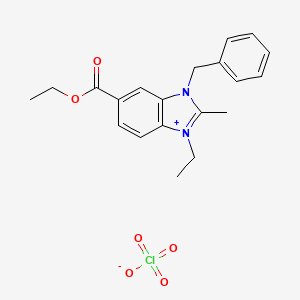![molecular formula C11H14N4O6 B5011999 2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide](/img/structure/B5011999.png)
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide, also known as RP-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. RP-1 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
科学的研究の応用
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide has been extensively studied for its potential applications in cancer research. PARP inhibitors such as this compound have been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes. This compound has also been studied for its potential applications in neurodegenerative diseases, as PARP activation has been implicated in the pathogenesis of these diseases.
作用機序
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on target proteins, which helps recruit DNA repair factors to the site of damage. Inhibition of PARP by this compound prevents the formation of these chains and impairs DNA repair, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on cancer cells, this compound has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of 2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide is its potency as a PARP inhibitor, which makes it a useful tool for studying the role of PARP in DNA repair and cell survival. However, this compound has some limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on 2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide. One area of interest is the development of more potent and selective PARP inhibitors that may have improved efficacy and reduced toxicity compared to this compound. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor therapy. Finally, further research is needed to fully understand the safety and efficacy of this compound and other PARP inhibitors in clinical settings.
合成法
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide can be synthesized through a multi-step process starting from 3,5-dinitrobenzoic acid. The first step involves the conversion of the acid to its corresponding acid chloride, which is then reacted with 2-amino-1-propanol to yield the intermediate product. The final step involves the reaction of the intermediate with formaldehyde to produce this compound.
特性
IUPAC Name |
2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O6/c1-2-6(5-16)13-11(17)8-3-7(14(18)19)4-9(10(8)12)15(20)21/h3-4,6,16H,2,5,12H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXUJJOSLVGRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-methyl-5-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)
![3-allyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011936.png)
![1-(4-{4-[2-(allyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5011946.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5011960.png)

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5011963.png)
![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)

![(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
![5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5012012.png)
![5-acetyl-6-methyl-2-{[(phenylthio)methyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012016.png)